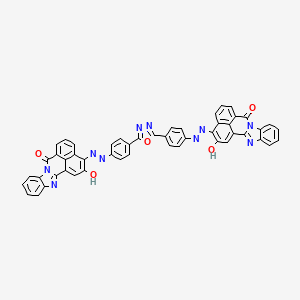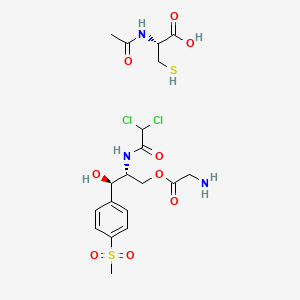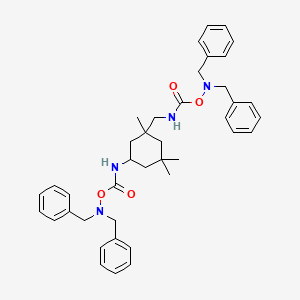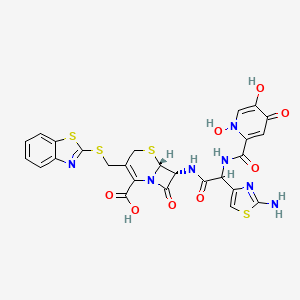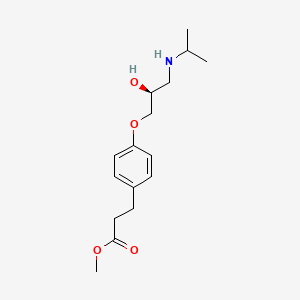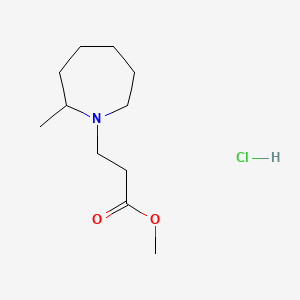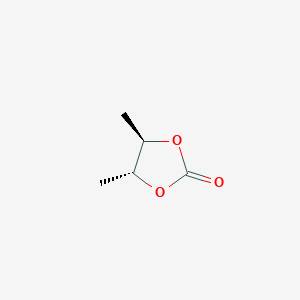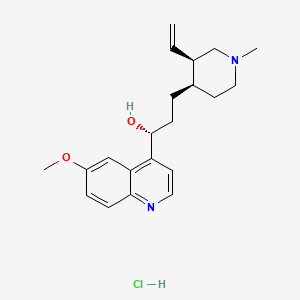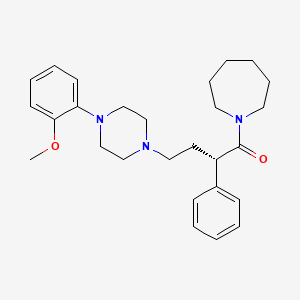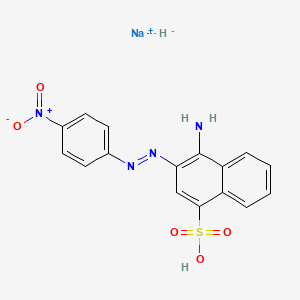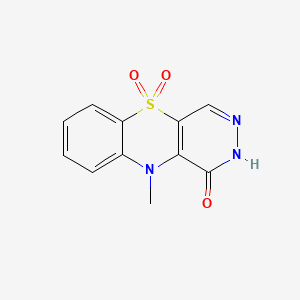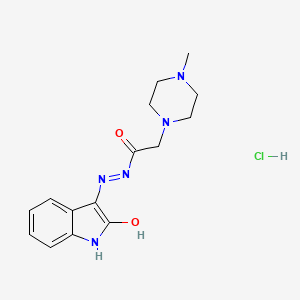
1-Piperazineacetic acid, 4-methyl-, (2-oxo-3-indolinylidene)hydrazide, hydrochloride, (Z)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Piperazineacetic acid, 4-methyl-, (2-oxo-3-indolinylidene)hydrazide, hydrochloride, (Z)- is a complex organic compound with a unique structure that combines elements of piperazine, indoline, and hydrazide
Vorbereitungsmethoden
The synthesis of 1-Piperazineacetic acid, 4-methyl-, (2-oxo-3-indolinylidene)hydrazide, hydrochloride, (Z)- involves multiple steps. The synthetic route typically starts with the preparation of 1-Piperazineacetic acid, followed by the introduction of a 4-methyl group. The next step involves the formation of the indolinylidene hydrazide moiety. The final product is obtained by reacting the intermediate with hydrochloric acid to form the hydrochloride salt. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity and yield .
Analyse Chemischer Reaktionen
1-Piperazineacetic acid, 4-methyl-, (2-oxo-3-indolinylidene)hydrazide, hydrochloride, (Z)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and indoline moieties.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into its constituent parts.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-Piperazineacetic acid, 4-methyl-, (2-oxo-3-indolinylidene)hydrazide, hydrochloride, (Z)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 1-Piperazineacetic acid, 4-methyl-, (2-oxo-3-indolinylidene)hydrazide, hydrochloride, (Z)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-Piperazineacetic acid, 4-methyl-, (2-oxo-3-indolinylidene)hydrazide, hydrochloride, (Z)- can be compared with other similar compounds, such as:
1-Piperazineacetic acid, 4-methyl-, (5-bromo-2-oxo-3-indolinylidene)hydrazide, dihydrochloride, (Z)-: This compound has a similar structure but includes a bromine atom, which can alter its chemical and biological properties.
1-Piperazineacetic acid, 4-ethyl-, (2-oxo-3-indolinylidene)hydrazide, hydrochloride, (Z)-:
The uniqueness of 1-Piperazineacetic acid, 4-methyl-, (2-oxo-3-indolinylidene)hydrazide, hydrochloride, (Z)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
86873-23-6 |
|---|---|
Molekularformel |
C15H20ClN5O2 |
Molekulargewicht |
337.80 g/mol |
IUPAC-Name |
N-[(2-hydroxy-1H-indol-3-yl)imino]-2-(4-methylpiperazin-1-yl)acetamide;hydrochloride |
InChI |
InChI=1S/C15H19N5O2.ClH/c1-19-6-8-20(9-7-19)10-13(21)17-18-14-11-4-2-3-5-12(11)16-15(14)22;/h2-5,16,22H,6-10H2,1H3;1H |
InChI-Schlüssel |
WILKGLXQINLYEJ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)CC(=O)N=NC2=C(NC3=CC=CC=C32)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


